(2R)-Pentane-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

212195-83-0 |

|---|---|

Molecular Formula |

C5H12S |

Molecular Weight |

104.22 g/mol |

IUPAC Name |

(2R)-pentane-2-thiol |

InChI |

InChI=1S/C5H12S/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m1/s1 |

InChI Key |

QUSTYFNPKBDELJ-RXMQYKEDSA-N |

Isomeric SMILES |

CCC[C@@H](C)S |

Canonical SMILES |

CCCC(C)S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (2R)-Pentane-2-thiol: Chemical Properties and Structure

(2R)-Pentane-2-thiol , an organosulfur compound, is a chiral molecule of interest in various chemical research and development sectors. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is specific to the (2R) enantiomer, other experimental values are reported for the racemic mixture or the general 2-pentanethiol structure.

| Property | Value | Source |

| Molecular Formula | C5H12S | [1][2][3][4] |

| Molecular Weight | 104.22 g/mol | [1][2] |

| Appearance | Colorless liquid | [2][4] |

| Odor | Unpleasant, sulfuraceous, gassy | [4] |

| Boiling Point | 101 °C (lit.) | [5] |

| Melting Point | -168.95 °C | [5] |

| Density | 0.827 - 0.832 g/mL at 20-25 °C (lit.) | [2] |

| Refractive Index | 1.4410 - 1.452 at 20 °C | [2][6] |

| Solubility | Slightly soluble in water; soluble in alcohol | [2] |

| Vapor Pressure | 23.2 mmHg at 25 °C | [5] |

| Flash Point | 80 °F | [5] |

| pKa | 10.96 ± 0.10 (Predicted) | [5] |

Chemical Structure

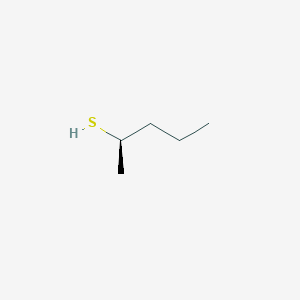

This compound is the (R)-enantiomer of pentane-2-thiol. The thiol group is attached to the second carbon atom of a pentane chain, which is a chiral center.

-

IUPAC Name: this compound[1]

-

SMILES: CCC--INVALID-LINK--S[1]

-

InChI: InChI=1S/C5H12S/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m1/s1[1]

-

InChIKey: QUSTYFNPKBDELJ-RXMQYKEDSA-N[1]

Caption: Chemical structure of this compound.

Experimental Protocols

A generalized workflow for the synthesis of 2-pentanethiol via the thiolation of a pentanol derivative is outlined below.

Caption: Generalized workflow for the synthesis and analysis of 2-pentanethiol.

Synthesis Methodologies

Several approaches can be employed for the synthesis of 2-pentanethiol:

-

Thiolation of Pentanol Derivatives: This is a widely used industrial method. It involves the reaction of a 2-pentanol derivative with thiourea to form an isothiouronium salt, which is then hydrolyzed under alkaline conditions to yield the thiol.[7]

-

Alkylation of Thiols: Sodium hydrosulfide can be alkylated with 1-bromopentane to produce 2-pentanethiol.[7]

-

Reduction of Disulfides: Disulfides can be reduced to thiols using reducing agents like lithium aluminum hydride or sodium borohydride.[7]

-

Direct Synthesis from Alkenes: Hydrothiolation reactions involving the addition of hydrogen sulfide to pentene can also yield 2-pentanethiol.[7] Photocatalytic methods using acridine-type photocatalysts have shown promise for this transformation under mild conditions.[7]

Purification and Analysis

Purification of the synthesized thiol is typically achieved through distillation.[8] For analytical purposes, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for quality control and quantification.[7]

Safety and Handling

This compound is a flammable liquid and an irritant.[2] It is crucial to handle this chemical with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, in a well-ventilated area.[9][10][11]

-

GHS Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Keep away from heat, sparks, and open flames.[11] Avoid breathing vapors and ensure adequate ventilation.[10] In case of contact with skin or eyes, rinse immediately with plenty of water.[10]

This document provides a foundational understanding of the chemical properties and structure of this compound for scientific and research applications. For further detailed information, consulting the cited sources is recommended.

References

- 1. This compound | C5H12S | CID 40523247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pentanethiol | C5H12S | CID 62424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Pentanethiol [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Cas 2084-19-7,2-Pentanethiol | lookchem [lookchem.com]

- 6. 2-Pentanethiol | CAS#:2084-19-7 | Chemsrc [chemsrc.com]

- 7. Buy 2-Pentanethiol | 2084-19-7 [smolecule.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Page loading... [wap.guidechem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Technical Guide: Physical Properties of (2R)-Pentane-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Pentane-2-thiol, an organosulfur compound, belongs to the thiol class of molecules, which are sulfur analogs of alcohols. The presence of a chiral center at the second carbon position gives rise to two stereoisomers: this compound and (2S)-Pentane-2-thiol. This guide provides a comprehensive overview of the known physical properties of pentane-2-thiol, focusing on the (2R)-enantiomer where information is available. The data presented herein is crucial for researchers and professionals involved in drug development, chemical synthesis, and material science, where a thorough understanding of a compound's physical characteristics is essential for its application and manipulation.

While much of the experimentally determined data pertains to the racemic mixture of 2-pentanethiol, these values provide a close approximation for the individual enantiomers for most physical properties. The notable exception is optical activity, a property unique to chiral molecules.

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that most experimental values are reported for the racemic mixture, 2-pentanethiol (CAS No. 2084-19-7). The properties of the (2R)-enantiomer are expected to be identical, with the exception of optical rotation.

| Property | Value | Source(s) |

| Molecular Formula | C5H12S | [1] |

| Molecular Weight | 104.22 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Odor | Strong, garlic-like or unpleasant | [3][4] |

| Boiling Point | 101 - 114.8 °C | [5][6][7] |

| Melting Point | -168.95 to -169 °C | [5][6][7] |

| Density | 0.827 - 0.832 g/mL at 20-25 °C | [2][5][8] |

| Refractive Index (n20/D) | 1.4410 - 1.452 | [2][5][6] |

| Solubility | Slightly soluble in water; soluble in alcohol. | [2] |

| Optical Rotation | Data not available. As a pure enantiomer, it is expected to be optically active. |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid thiols like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount of the this compound sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

The temperature at which a continuous stream of bubbles emerges is noted.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass per unit volume of a substance. For volatile liquids, a pycnometer or a digital density meter is typically used.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Thermostatic bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a thermostatic bath to bring the liquid to the desired temperature (e.g., 20 °C).

-

The pycnometer is removed from the bath, dried, and its mass is accurately measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., distilled water).

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify and assess the purity of a compound. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Ethanol and distilled water for cleaning

Procedure:

-

The prisms of the Abbe refractometer are cleaned with ethanol and then distilled water, and dried.

-

The instrument is calibrated using a standard sample with a known refractive index.

-

A few drops of the this compound sample are placed on the surface of the prism.

-

The prisms are closed and the light source is adjusted to illuminate the field of view.

-

The measurement knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound in water and alcohol can be determined qualitatively.

Apparatus:

-

Test tubes

-

Pipettes or droppers

-

Vortex mixer (optional)

Procedure for Qualitative Assessment:

-

Solubility in Water: To a test tube containing a small, measured amount of distilled water (e.g., 1 mL), add a small, measured amount of this compound (e.g., 0.1 mL) dropwise. After each addition, the mixture is agitated. The formation of a single clear phase indicates solubility, while the presence of cloudiness, droplets, or a separate layer indicates insolubility or slight solubility.

-

Solubility in Alcohol: The same procedure is repeated using a suitable alcohol (e.g., ethanol) as the solvent.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of this compound.

Caption: Experimental workflow for characterizing the physical properties of this compound.

Conclusion

This technical guide provides a summary of the key physical properties of this compound, drawing from available data for the racemic mixture. The provided experimental protocols offer standardized methods for the determination of these properties in a laboratory setting. While a specific value for the optical rotation of the (2R)-enantiomer is not currently available in the literature, its determination is a critical step for the complete characterization of this chiral molecule. The information compiled in this guide is intended to be a valuable resource for researchers and professionals working with this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. epa.gov [epa.gov]

- 3. knowledge.reagecon.com [knowledge.reagecon.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. matestlabs.com [matestlabs.com]

- 8. This compound | C5H12S | CID 40523247 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2R)-Pentane-2-thiol CAS number and molecular formula

CAS Number: 212195-83-0 Molecular Formula: C₅H₁₂S

This technical guide provides a comprehensive overview of (2R)-Pentane-2-thiol, a chiral sulfur compound. While specific experimental data for this enantiomer is limited in publicly available literature, this document compiles the known information and provides context through data on the racemic mixture, 2-pentanethiol. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the properties, synthesis, and potential applications of chiral thiols.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 104.22 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Solubility | Slightly soluble in water; soluble in alcohol | [1] |

| Density | 0.832 g/mL at 20°C | [1] |

| Refractive Index | 1.442-1.452 | [1] |

Synthesis and Chiral Separation

The synthesis of enantiomerically pure this compound is not explicitly detailed in readily accessible literature. However, general strategies for the synthesis of chiral thiols can be applied. These approaches typically involve either the use of chiral starting materials, enantioselective synthesis, or the resolution of a racemic mixture.

A common method for the synthesis of racemic 2-pentanethiol involves the reaction of 2-bromopentane with a sulfur nucleophile, such as sodium hydrosulfide, via an SN2 reaction.[2]

Experimental Workflow: Racemic Synthesis and Chiral Separation

Caption: General workflow for the synthesis of racemic 2-pentanethiol and subsequent chiral separation.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) Separation

While a specific protocol for this compound is not available, a general approach for the chiral separation of thiols can be outlined. Chiral stationary phases (CSPs) are commonly used for the direct separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[3]

General Method:

-

Column: A chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD).[3]

-

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is typically used. For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be required, while acidic compounds may necessitate an acidic additive (e.g., trifluoroacetic acid).[3]

-

Detection: UV detection is commonly employed.

-

Optimization: The mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline separation of the enantiomers.

Determination of Enantiomeric Purity by NMR Spectroscopy

The enantiomeric purity of a chiral thiol can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent (CDA). The CDA reacts with the enantiomeric mixture to form diastereomers, which will exhibit distinct signals in the NMR spectrum.[4] Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a common CDA.[4]

General Method:

-

Derivatization: React the chiral thiol sample with the chiral derivatizing agent (e.g., Mosher's acid chloride) in the presence of a suitable base.

-

NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

-

Quantification: Integrate the signals corresponding to each diastereomer to determine the enantiomeric ratio.

Signaling Pathways and Biological Activity

There is no specific information available regarding signaling pathways directly involving this compound. However, chiral thiols, in general, are of significant interest in drug development due to the prevalence of the thiol group in biologically active molecules. The chirality of a molecule can dramatically influence its pharmacological and toxicological properties.

The thiol functional group can participate in various biological interactions, including:

-

Redox Reactions: Thiols can undergo oxidation to form disulfides, a reaction that is crucial in protein folding and antioxidant defense mechanisms.

-

Enzyme Inhibition: The thiol group can act as a nucleophile and interact with the active sites of enzymes.

-

Metal Chelation: Thiols can bind to metal ions, which is relevant for the mechanism of action of some drugs and for the treatment of metal poisoning.

Logical Relationship of Chirality in Drug Development

Caption: The stereospecific interaction of enantiomers with a biological target leads to different pharmacological outcomes.

Conclusion

This compound is a chiral molecule with the CAS number 212195-83-0 and the molecular formula C₅H₁₂S.[5] While specific experimental data for this enantiomer are scarce, this guide provides an overview based on the properties of its racemic mixture and general principles of chiral chemistry. The synthesis and separation of this and other chiral thiols are of interest to the pharmaceutical industry due to the importance of chirality in drug efficacy and safety. Further research is needed to fully characterize the specific properties and potential applications of this compound.

References

The Elusive (2R)-Pentane-2-thiol in Fruits: A Technical Guide to its Potential Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of the natural occurrence of (2R)-Pentane-2-thiol in fruits. While the broader compound, 2-pentanethiol, is a known contributor to the aromatic profile of certain tropical fruits, existing research points exclusively to the presence of its (S)-enantiomer. This document provides a comprehensive overview of the available data, outlines detailed experimental protocols for the potential investigation of the (2R)-enantiomer, and explores the relevant biosynthetic pathways.

Natural Occurrence and Quantitative Data

2-Pentanethiol, a branched-chain volatile thiol, has been identified as a significant aroma compound in guava (Psidium guajava L.) and yellow passion fruit (Passiflora edulis f. flavicarpa)[1]. It imparts characteristic sulfurous, ripe fruity, and tropical notes[1]. However, a critical aspect for researchers is the stereochemistry of this molecule. To date, scientific literature has only reported the presence of the (S)-enantiomer of 2-pentanethiol in fruits. A study on guava fruit revealed that (S)-2-pentanethiol was present with a high enantiomeric excess of over 99%[1]. There is currently no scientific evidence to support the natural occurrence of this compound in fruits.

Quantitative data for 2-pentanethiol in fruits is sparse. The total concentration of 2-pentanethiol in guava has been estimated to be in the range of 10 to 20 µg/L. Specific quantitative data for either the (2R) or (S) enantiomer remains to be determined.

Table 1: Reported Occurrence and Quantitative Estimates of 2-Pentanethiol in Fruits

| Compound | Fruit | Enantiomeric Form Reported | Concentration (µg/L) |

| 2-Pentanethiol | Guava (Psidium guajava L.) | (S)-enantiomer (>99% e.e.) | 10 - 20 (total) |

| 2-Pentanethiol | Yellow Passion Fruit (Passiflora edulis f. flavicarpa) | Not specified | Not quantified |

Hypothetical Experimental Protocol for the Analysis of this compound

To investigate the potential presence of this compound in fruits, a highly sensitive and stereospecific analytical methodology is required. The following protocol is a proposed workflow based on established techniques for the analysis of volatile thiols.

Sample Preparation and Extraction

-

Fruit Homogenization: Obtain fresh, ripe fruit pulp (e.g., 100 g). Homogenize the pulp under chilled conditions to minimize enzymatic degradation and volatile loss.

-

Internal Standard Addition: Spike the homogenate with a known concentration of a suitable internal standard, such as a deuterated analog of 2-pentanethiol, to allow for accurate quantification.

-

Extraction: Employ a solvent extraction method, for example, with dichloromethane, to isolate the volatile compounds from the fruit matrix. The extraction should be performed at a low temperature to prevent the degradation of thermolabile compounds.

Derivatization

Due to the low concentrations and high reactivity of thiols, derivatization is often necessary to improve their stability and chromatographic behavior. A common derivatizing agent for thiols is pentafluorobenzyl bromide (PFBBr).

-

Reaction: React the extracted volatile fraction with PFBBr in a suitable buffer (e.g., phosphate buffer at pH 8) to form stable thioether derivatives.

-

Purification: Purify the derivatized extract using solid-phase extraction (SPE) to remove excess derivatizing agent and other matrix components.

Instrumental Analysis: Enantioselective Multidimensional Gas Chromatography-Sulfur Chemiluminescence Detection (MDGC-SCD)

This technique is highly suitable for the separation and detection of chiral sulfur compounds at trace levels.

-

First Dimension (Pre-separation): Inject the derivatized sample onto a non-chiral capillary GC column for initial separation of the volatile compounds.

-

Heart-cutting: Selectively transfer the portion of the chromatogram containing the derivatized 2-pentanethiol to the second dimension.

-

Second Dimension (Chiral Separation): The "heart-cut" fraction is directed to a second GC column coated with a chiral stationary phase (e.g., a cyclodextrin-based phase) to separate the (2R) and (2S)-pentafluorobenzyl thioether derivatives.

-

Detection: Utilize a sulfur chemiluminescence detector (SCD) for highly selective and sensitive detection of the sulfur-containing derivatives.

-

Quantification: Quantify the (2R)- and (2S)-pentanethiol derivatives based on the peak areas relative to the internal standard.

References

Stereoisomers of Pentane-2-thiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentane-2-thiol, a chiral thiol, exists as a pair of enantiomers, (R)-pentane-2-thiol and (S)-pentane-2-thiol. The distinct stereochemistry of these molecules can lead to significant differences in their biological activity, making their separation and characterization crucial in fields such as drug development and flavor chemistry. This guide provides an in-depth overview of the stereoisomers of pentane-2-thiol, including their physicochemical properties, synthesis, and analytical resolution. Detailed experimental methodologies and data are presented to serve as a valuable resource for researchers in this area.

Introduction to the Stereoisomers of Pentane-2-thiol

Pentane-2-thiol possesses a chiral center at the second carbon atom, giving rise to two non-superimposable mirror images known as enantiomers: (R)-pentane-2-thiol and (S)-pentane-2-thiol. These stereoisomers share the same molecular formula (C₅H₁₂S) and molecular weight but differ in their three-dimensional arrangement.[1][2] This difference in chirality is fundamental to their interaction with other chiral molecules, such as biological receptors, which can result in varied pharmacological or toxicological profiles.

The racemic mixture, an equal mixture of both enantiomers, is often the result of standard chemical synthesis.[3] However, for applications in pharmaceuticals or as flavor and fragrance agents, the isolation and characterization of individual enantiomers are often required.

Physicochemical Properties

The enantiomers of pentane-2-thiol have identical physical properties in an achiral environment, such as boiling point, density, and refractive index. Their distinguishing characteristic is their interaction with plane-polarized light, a property known as optical activity.

| Property | (R)-Pentane-2-thiol | (S)-Pentane-2-thiol | Racemic Pentane-2-thiol |

| Molecular Formula | C₅H₁₂S | C₅H₁₂S | C₅H₁₂S |

| Molecular Weight | 104.21 g/mol [1] | 104.21 g/mol | 104.21 g/mol [4] |

| Boiling Point | Not individually reported | Not individually reported | ~117 °C |

| Density | Not individually reported | Not individually reported | 0.832 g/mL at 20 °C |

| Refractive Index | Not individually reported | Not individually reported | 1.447 at 20 °C |

| Specific Rotation ([α]D20) | -7.9° (c=12, Et₂O) (inferred) | +7.9° (c=12, Et₂O)[5] | 0° |

| CAS Number | 212195-83-0[1] | Not individually assigned | 2084-19-7[2][6] |

Table 1: Physicochemical Properties of Pentane-2-thiol Stereoisomers.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure pentane-2-thiol can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. A plausible approach involves the stereospecific conversion of a chiral precursor. The Mitsunobu reaction, for instance, allows for the conversion of a secondary alcohol to a thioether with inversion of configuration.[7][8] This thioether can then be cleaved to yield the desired thiol.

Chiral Resolution of Racemic Pentane-2-thiol

Resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric derivatives with a chiral resolving agent.[3] These diastereomers, having different physical properties, can be separated by techniques like fractional crystallization or chromatography. Subsequently, the resolving agent is removed to yield the pure enantiomers.

A promising approach for resolving racemic thiols involves the use of a chiral resolving agent as described by Nemoto et al., which forms diastereomeric adducts that can be separated by chromatography.

Experimental Protocols

Protocol for Chiral Resolution of Racemic Pentane-2-thiol

This hypothetical protocol is based on the general method of forming diastereomeric derivatives.

Materials:

-

Racemic pentane-2-thiol

-

Chiral resolving agent (e.g., a chiral carboxylic acid like (R)-(-)-Mandelic acid)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column (silica gel)

Procedure:

-

Diastereomer Formation: In a round-bottom flask, dissolve racemic pentane-2-thiol (1 equivalent) in anhydrous diethyl ether. Add an equimolar amount of the chiral resolving agent. Stir the mixture at room temperature for 2-4 hours.

-

Separation of Diastereomers: Concentrate the reaction mixture under reduced pressure. The resulting diastereomeric mixture can be separated by fractional crystallization or column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient). Monitor the separation by thin-layer chromatography (TLC).

-

Hydrolysis of Diastereomers: Collect the separated diastereomer fractions. Individually, dissolve each diastereomer in diethyl ether and wash with 1 M HCl to remove the chiral resolving agent. Then, wash with a saturated sodium bicarbonate solution and brine.

-

Isolation of Enantiomers: Dry the ethereal layers over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the enantiomerically enriched (R)- and (S)-pentane-2-thiol.

-

Purity and Characterization: Determine the enantiomeric excess (ee) of each fraction using chiral gas chromatography and measure the specific rotation using a polarimeter.

Protocol for Chiral Gas Chromatography (GC) Analysis

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral capillary column (e.g., a cyclodextrin-based column like beta-DEX™ or gamma-DEX™).

GC Conditions (starting point, optimization may be required):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 150 °C.

-

Hold at 150 °C for 5 minutes.

-

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

Sample Preparation:

-

Dissolve a small amount of the pentane-2-thiol sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

Analysis:

-

Inject the sample onto the GC system.

-

The two enantiomers should elute at different retention times.

-

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the following formula:

-

ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

-

Protocol for Polarimetry

Instrumentation:

-

Polarimeter.

Procedure:

-

Sample Preparation: Accurately weigh a sample of the enantiomerically enriched pentane-2-thiol and dissolve it in a known volume of a suitable solvent (e.g., diethyl ether, as specified for the known specific rotation value) in a volumetric flask to achieve a precise concentration (c, in g/mL).

-

Measurement:

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution.

-

Measure the observed optical rotation (α).

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation [α] using the formula: [α] = α / (c * l).

-

Compare the measured specific rotation to the literature value to assess optical purity.

-

Conclusion

The stereoisomers of pentane-2-thiol present distinct challenges and opportunities in chemical research and development. Understanding their unique properties and mastering the techniques for their synthesis and separation are paramount for their effective application. This guide provides a foundational framework of the essential data and methodologies required for working with these chiral molecules. The provided protocols, while based on established principles, should be optimized for specific laboratory conditions and analytical requirements. Further research into more efficient and scalable enantioselective synthetic routes and resolution techniques will continue to be of significant interest to the scientific community.

References

- 1. (2R)-Pentane-2-thiol | C5H12S | CID 40523247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pentanethiol | C5H12S | CID 62424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. chembk.com [chembk.com]

- 5. Showing Compound (S)-2-Pentanethiol (FDB021446) - FooDB [foodb.ca]

- 6. 2-Pentanethiol [webbook.nist.gov]

- 7. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]

- 8. US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters - Google Patents [patents.google.com]

The Synthesis of Chiral Thiols: A Comprehensive Technical Guide for Drug Discovery and Development

Introduction

Chiral thiols are a critical class of organic compounds that play a pivotal role in medicinal chemistry and drug development. Their unique stereochemistry often dictates their biological activity, with different enantiomers of the same molecule frequently exhibiting vastly different pharmacological and toxicological profiles. The thiol functional group itself is a key pharmacophore, participating in vital biological processes such as metal chelation, antioxidant defense, and enzyme inhibition. As such, the ability to synthesize enantiomerically pure chiral thiols is of paramount importance for the development of safe and effective therapeutics. This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of chiral thiols, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of asymmetric synthesis, kinetic resolution, and the use of chiral auxiliaries, presenting detailed experimental protocols and quantitative data to facilitate practical application. Furthermore, we will explore the biological significance of chiral thiols, with a focus on their roles in modulating key signaling pathways.

Core Synthetic Strategies for Chiral Thiols

The stereoselective synthesis of chiral thiols can be broadly categorized into three main approaches: asymmetric synthesis, kinetic resolution of racemic thiols, and the use of chiral auxiliaries. Each of these strategies offers distinct advantages and is applicable to different classes of target molecules.

Asymmetric Synthesis

Asymmetric synthesis aims to directly generate a single enantiomer of a chiral thiol from a prochiral precursor. This is often the most efficient approach as it avoids the formation of the unwanted enantiomer.

One of the most powerful methods for the asymmetric synthesis of chiral thiols involves the catalytic enantioselective addition of a thiol to a prochiral electrophile, such as an α,β-unsaturated carbonyl compound or an imine. This approach has been successfully applied to the synthesis of a variety of chiral thioethers, which can subsequently be converted to the corresponding thiols.

A notable example is the organocatalytic conjugate addition of thiols to nitroalkenes. Utilizing a chiral thiourea organocatalyst, a variety of thiols can be added to a range of nitroalkenes in good yield and with high enantioselectivity.[1]

The synthesis of enantiomerically pure tertiary thiols presents a significant synthetic challenge.[1] A practical method involves the SN2 substitution of phosphinites derived from tertiary alcohols. This reaction proceeds with high stereospecificity, allowing for the preparation of a wide range of hindered tertiary thioethers with excellent enantiomeric purity. The resulting thioether can then be reduced to the corresponding tertiary thiol.[1]

Kinetic Resolution of Racemic Thiols

Kinetic resolution is a powerful strategy for separating a racemic mixture of thiols by selectively reacting one enantiomer at a faster rate than the other, leaving the unreacted thiol enriched in the slower-reacting enantiomer. This method is particularly useful when a suitable asymmetric synthesis is not available.

A highly effective organocatalytic process for the kinetic resolution of secondary thiols has been developed, which involves the enantioselective desymmetrization of an achiral anhydride electrophile.[2] This method can achieve high selectivity factors, allowing for the isolation of both the unreacted thiol and the acylated product in high enantiomeric excess.[3]

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis.[4] In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

Sulfur-based chiral auxiliaries derived from amino acids have proven to be particularly effective in a variety of asymmetric transformations, including the synthesis of chiral thiols.[5] For example, an N-acyloxazolidinethione can be used to direct the diastereoselective alkylation of the α-carbon. Subsequent removal of the auxiliary provides the chiral thiol with high enantiopurity.

Quantitative Data Summary

The following tables provide a summary of quantitative data for selected key experiments in the synthesis of chiral thiols, allowing for easy comparison of different methods and substrates.

Table 1: Catalytic Enantioselective Addition of Thiols to Nitroalkenes [1]

| Entry | Thiol | Nitroalkene | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | 4-MeC6H4SH | (E)-β-Nitrostyrene | 10 | 95 | 92 |

| 2 | 4-ClC6H4SH | (E)-β-Nitrostyrene | 10 | 98 | 90 |

| 3 | PhCH2SH | (E)-β-Nitrostyrene | 10 | 85 | 88 |

| 4 | 4-MeOC6H4SH | (E)-1-Nitroprop-1-ene | 10 | 92 | 95 |

Table 2: Kinetic Resolution of Secondary Thiols [2]

| Entry | Racemic Thiol | Conversion (%) | ee (%) of Unreacted Thiol | ee (%) of Acylated Product | Selectivity (s) |

| 1 | 1-Phenylethanethiol | 51 | >99 | 95 | 226 |

| 2 | 1-(Naphthalen-2-yl)ethanethiol | 52 | 99 | 94 | 150 |

| 3 | 1-(4-Bromophenyl)ethanethiol | 50 | >99 | 96 | >200 |

Table 3: Chiral Auxiliary-Mediated Alkylation

| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) |

| 1 | (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione | Benzyl bromide | >98:2 | 95 |

| 2 | (4S)-4-Isopropyl-1,3-oxazolidine-2-thione | Methyl iodide | 95:5 | 92 |

| 3 | (4R)-4-Benzyl-1,3-oxazolidine-2-thione | Allyl bromide | 97:3 | 90 |

Experimental Protocols

Detailed experimental protocols for the key synthetic methods are provided below.

General Procedure for the Catalytic Enantioselective Addition of Thiols to Nitroalkenes[1]

To a solution of the nitroalkene (0.2 mmol) and the chiral thiourea catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) at room temperature was added the thiol (0.24 mmol). The reaction mixture was stirred at room temperature for the time indicated in Table 1. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for the Kinetic Resolution of Secondary Thiols[2]

To a solution of the racemic secondary thiol (0.25 mmol) and the chiral catalyst (0.025 mmol, 10 mol%) in MTBE (2.5 mL) at -78 °C was added the anhydride (0.125 mmol). The reaction mixture was stirred at -78 °C for the time required to reach approximately 50% conversion (monitored by TLC or GC). The reaction was then quenched by the addition of methanol. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to separate the unreacted thiol and the acylated product. The enantiomeric excess of both products was determined by chiral HPLC or GC analysis.

General Procedure for Chiral Auxiliary-Mediated Alkylation

To a solution of the N-acyloxazolidinethione (1.0 mmol) in THF (10 mL) at -78 °C was added a solution of NaHMDS (1.1 mmol) in THF. The mixture was stirred at -78 °C for 30 minutes, and then the electrophile (1.2 mmol) was added. The reaction mixture was stirred at -78 °C for 2-4 hours. The reaction was quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the alkylated product. The diastereomeric ratio was determined by 1H NMR analysis.

The Role of Chiral Thiols in Drug Development and Signaling Pathways

The stereochemistry of a chiral thiol can have a profound impact on its biological activity. A classic example is the angiotensin-converting enzyme (ACE) inhibitor, captopril. Captopril possesses a chiral center, and it is the (S,S)-diastereomer that is the potent inhibitor of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.[1][6][7]

The thiol group of captopril is crucial for its mechanism of action, as it coordinates to the zinc ion in the active site of ACE, leading to potent inhibition of the enzyme.[8] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, resulting in vasodilation and a reduction in blood pressure.[3]

Beyond ACE inhibition, chiral thiols are being investigated as inhibitors of a wide range of other enzymes, including metalloproteinases, histone deacetylases, and various proteases, where the thiol group can interact with metal ions or key amino acid residues in the enzyme's active site. The stereochemistry of the thiol-containing molecule is often critical for achieving high potency and selectivity for the target enzyme.

Conclusion

The synthesis of enantiomerically pure chiral thiols is a cornerstone of modern drug discovery and development. The methodologies outlined in this guide—asymmetric synthesis, kinetic resolution, and the use of chiral auxiliaries—provide a powerful toolkit for accessing these valuable molecules. A thorough understanding of these synthetic strategies, coupled with a deep appreciation for the role of chirality in biological systems, will continue to drive the innovation of novel and more effective therapeutics. The detailed experimental protocols and quantitative data presented herein are intended to serve as a practical resource for researchers in their quest to design and synthesize the next generation of chiral thiol-containing drugs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Synergistic organocatalysis in the kinetic resolution of secondary thiols with concomitant desymmetrization of an anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Captopril? [synapse.patsnap.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 6. karger.com [karger.com]

- 7. Captopril - Wikipedia [en.wikipedia.org]

- 8. Angiotensin-converting enzyme inhibitor captopril prevents activation-induced apoptosis by interfering with T cell activation signals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Characteristics of sec-Amyl Mercaptans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of sec-amyl mercaptans, with a focus on its primary isomers, 2-pentanethiol and 3-pentanethiol. This document is intended to serve as a valuable resource for professionals in research and development who are interested in the synthesis, analysis, and potential applications of these organosulfur compounds.

Chemical and Physical Properties

sec-Amyl mercaptan, also known as pentanethiol, is a volatile organic compound with the chemical formula C5H12S. It exists as two primary isomers: 2-pentanethiol and 3-pentanethiol. These compounds are characterized by a strong, unpleasant odor, often described as sulfuraceous or gassy.[1] The quantitative properties of these isomers are summarized in the tables below for ease of comparison.

Isomers of sec-Amyl Mercaptan

The two principal isomers of sec-amyl mercaptan are distinguished by the position of the thiol (-SH) group on the pentyl carbon chain.

References

An In-depth Technical Guide to the Safety and Handling of (2R)-Pentane-2-thiol

Disclaimer: This document provides a comprehensive overview of the safety and handling information for pentane-2-thiol. It is important to note that the majority of available data does not distinguish between the stereoisomers of this compound. The information presented here is primarily for the racemic mixture or unspecified form of 2-pentanethiol (CAS No. 2084-19-7). While the physical and chemical properties of enantiomers are generally identical, their toxicological profiles can differ. Therefore, this guide should be used with caution, and a thorough risk assessment should be conducted before handling (2R)-Pentane-2-thiol (CAS No. 212195-83-0).

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of 2-pentanethiol. These properties are crucial for understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C5H12S | [1][2] |

| Molecular Weight | 104.22 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Unpleasant, sulfuraceous, gassy | [3][4] |

| Boiling Point | 101 °C (lit.) | |

| Melting Point | -168.95 °C | |

| Flash Point | 15 °C | [5] |

| Density | 0.827 g/mL at 25 °C (lit.) | [4] |

| Solubility | Slightly soluble in water; soluble in alcohol.[1] | [1] |

| Vapor Pressure | 23.2 mmHg at 25°C | [5] |

| Refractive Index | n20/D 1.4410 (lit.) | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[1][3] |

| Skin Irritation | 2 | H315: Causes skin irritation[1][3] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[1][3] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][3] |

Hazard Pictograms:

Exposure Controls and Personal Protection

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure risk.

Engineering Controls

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

The following table details the recommended personal protective equipment.

| Body Part | Equipment | Specification |

| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[5] |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves prior to use. Use proper glove removal technique.[5] |

| Protective clothing. | Wear impervious clothing to prevent skin contact.[5] | |

| Respiratory | Respirator with an organic vapor cartridge. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[7] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the chemical and ensuring a safe working environment.

Handling

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe vapors or mists.[8]

-

Keep away from open flames, hot surfaces, and sources of ignition.[3][8]

-

Use non-sparking tools.[3]

-

Ground and bond containers and receiving equipment.[3]

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Keep away from heat, sparks, and flame.[3]

-

Store in a flammable liquids storage cabinet.

-

Store locked up.[3]

-

Incompatible materials: Strong oxidizing agents, strong acids, and strong bases.[9]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

Small Spills

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.

-

Collect: Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[7]

-

Clean: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Large Spills

-

Evacuate: Evacuate the immediate and downwind areas.

-

Alert: Notify your institution's emergency response team and environmental health and safety department.

-

Control Ignition Sources: Remove all sources of ignition.

-

Containment: If it can be done without risk, stop the leak. Use dikes or absorbents to prevent the spill from spreading.

-

Professional Cleanup: Allow trained personnel with appropriate PPE to handle the cleanup.

Fire-Fighting Measures

This compound is a highly flammable liquid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[10] Containers may explode when heated.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Toxicological Information

There is a lack of specific toxicological data for this compound. The information below is based on the general properties of thiols and the available data for 2-pentanethiol.

-

Acute Effects:

-

Chronic Effects: No specific data available.

-

LD50/LC50: No specific data available for this compound or 2-pentanethiol. For 2,4,4-TRIMETHYL-2-PENTANETHIOL, the oral LD50 in rats is 52 mg/kg and the inhalation LC50 in rats is 33 ppm/4 hr, indicating high toxicity.[9] This information is for a different compound and should be used for general awareness of the potential toxicity of similar molecules only.

Experimental Protocols

Standard Handling Protocol in a Laboratory Setting

-

Preparation: Before starting any work, ensure the fume hood is functioning correctly and all necessary PPE is available and in good condition.

-

Dispensing:

-

Conduct all dispensing operations within a fume hood.

-

Use a properly calibrated pipette or syringe for transferring the liquid.

-

Ensure the container is opened slowly to release any pressure. .

-

-

Reaction Setup:

-

Set up reactions in a fume hood.

-

Ensure all glassware is properly clamped and secured.

-

Use a heating mantle with a temperature controller for heating; avoid open flames.

-

-

Post-Experiment:

-

Quench any reactive materials safely.

-

Dispose of waste in a designated, properly labeled hazardous waste container.

-

Clean all glassware and the work area thoroughly.

-

Visualizations

Logical Workflow for Handling this compound

Caption: General laboratory workflow for handling this compound.

Spill Response Procedure

Caption: Decision workflow for responding to a spill of this compound.

References

- 1. 2-Pentanethiol | C5H12S | CID 62424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H12S | CID 40523247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Pentanethiol | 2084-19-7 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Pentanethiol | CAS#:2084-19-7 | Chemsrc [chemsrc.com]

- 7. 2-Pentanethiol(2084-19-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. fishersci.nl [fishersci.nl]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

solubility of (2R)-Pentane-2-thiol in organic solvents

An in-depth search for specific quantitative solubility data for (2R)-Pentane-2-thiol in various organic solvents did not yield specific numerical values in publicly available scientific literature or databases. This suggests that this particular information may not be extensively published. However, based on the general principles of "like dissolves like," this compound, as a relatively nonpolar thiol, is expected to be miscible with or highly soluble in a wide range of common organic solvents.

This guide provides a comprehensive overview of the expected solubility of this compound, methods for its experimental determination, and a representative dataset for a structurally similar compound, 1-Pentanethiol. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development.

Expected Solubility of this compound

This compound is a chiral thiol with a five-carbon chain. Its thiol (-SH) group introduces a slight polarity, but the overall character of the molecule is dominated by the nonpolar pentyl group. Therefore, it is anticipated to exhibit high solubility in nonpolar and moderately polar organic solvents.

General Solubility Trends:

-

High Solubility Expected in:

-

Hydrocarbons: Hexane, Toluene, Benzene

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Chlorinated Solvents: Dichloromethane, Chloroform

-

Alcohols: Ethanol, Methanol, Isopropanol

-

Ketones: Acetone, Methyl ethyl ketone

-

-

Low Solubility Expected in:

-

Water: The nonpolar alkyl chain will significantly limit its solubility in water.

-

Representative Solubility Data: 1-Pentanethiol

| Solvent | Temperature (°C) | Solubility |

| Acetone | 25 | Miscible |

| Benzene | 25 | Miscible |

| Carbon Tetrachloride | 25 | Miscible |

| Diethyl Ether | 25 | Miscible |

| Ethanol | 25 | Miscible |

| n-Heptane | 25 | Miscible |

| Methanol | 25 | Miscible |

| Toluene | 25 | Miscible |

| Water | 25 | 0.05 g/100 mL |

This data is representative for 1-Pentanethiol and is intended to provide an estimate of the expected solubility behavior of this compound.

Experimental Protocols for Solubility Determination

For a precise determination of the solubility of this compound, a standardized experimental protocol should be followed. A common and reliable method is the isothermal gravimetric method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with airtight seals

-

Micropipettes

-

Gas chromatograph with a suitable detector (e.g., FID or SCD) for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The excess of the thiol is crucial to ensure that a saturated solution is formed.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for several hours to ensure complete phase separation of the undissolved thiol.

-

-

Sampling and Analysis:

-

Carefully extract a known volume of the clear, saturated supernatant using a pre-heated/cooled micropipette to avoid any temperature-induced precipitation.

-

Immediately weigh the extracted sample.

-

Dilute the sample with a known amount of the pure solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated gas chromatograph.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the mass of this compound in the original saturated sample.

-

The solubility can then be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility as described above.

Unveiling (2R)-Pentane-2-thiol: A Technical Guide to its Discovery and Scientific History

(2R)-Pentane-2-thiol , a chiral organosulfur compound, holds significance in various scientific domains, from flavor chemistry to asymmetric synthesis. This in-depth technical guide provides a comprehensive overview of its discovery, historical development, and key scientific attributes for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known as (R)-sec-amyl mercaptan, is the (R)-enantiomer of 2-pentanethiol. Its molecular structure consists of a five-carbon pentane chain with a thiol (-SH) group attached to the second carbon atom, which is a stereocenter. This chirality gives rise to two enantiomers, (2R)- and (2S)-pentane-2-thiol, which possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

Discovery and Historical Context

The scientific community's interest in chiral thiols grew with the understanding of stereochemistry's crucial role in biological systems, where enantiomers of a compound can exhibit vastly different pharmacological or toxicological effects.

Physicochemical and Spectroscopic Data

Quantitative data for the racemic mixture of 2-pentanethiol is well-documented. However, specific data for the (2R)-enantiomer is less common in publicly available databases. The following tables summarize the available data for 2-pentanethiol (racemic mixture) and highlight the need for further characterization of the pure (2R)-enantiomer.

Table 1: Physicochemical Properties of 2-Pentanethiol (Racemic)

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂S | [1] |

| Molecular Weight | 104.21 g/mol | [1] |

| Boiling Point | 101 °C (at 760 mmHg) | [2][3] |

| Melting Point | -168.95 °C | [2] |

| Density | 0.827 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.4410 | [2][4] |

| Vapor Pressure | 23.2 mmHg at 25°C | [2] |

Table 2: Spectroscopic Data for 2-Pentanethiol (Racemic)

| Spectroscopic Technique | Key Features | Reference |

| Mass Spectrometry (GC-MS) | NIST Number: 1285; Main library | [1] |

| ¹H NMR Spectroscopy | Alkyl region signals between 0.9–1.4 ppm | [5] |

Note: Specific optical rotation data for this compound was not found in the reviewed literature. This is a critical parameter for characterizing the enantiopurity of the compound.

Experimental Protocols

Detailed experimental protocols for the stereospecific synthesis or chiral resolution of this compound are not explicitly detailed in readily accessible literature. However, general methodologies for the synthesis and separation of chiral thiols can be adapted.

General Synthesis of Racemic 2-Pentanethiol

A common laboratory synthesis of racemic 2-pentanethiol involves the reaction of 2-bromopentane with a sulfur nucleophile, such as sodium hydrosulfide (NaSH).

Reaction Scheme:

General Procedure:

-

2-Bromopentane is added dropwise to a solution of sodium hydrosulfide in a suitable solvent (e.g., ethanol) under an inert atmosphere.

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by techniques like TLC or GC).

-

The reaction mixture is then worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude 2-pentanethiol is then purified by distillation.

Chiral Resolution of Racemic 2-Pentanethiol

The separation of the enantiomers of 2-pentanethiol can be achieved through chiral resolution techniques. A common method involves the formation of diastereomeric derivatives with a chiral resolving agent.[6]

Workflow for Chiral Resolution:

Figure 1: General workflow for the chiral resolution of racemic 2-pentanethiol.

General Procedure:

-

The racemic 2-pentanethiol is reacted with an enantiomerically pure chiral acid or base to form a mixture of diastereomeric salts.

-

These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization.

-

Once separated, the individual diastereomers are treated with an acid or base to regenerate the pure enantiomers of 2-pentanethiol.

Chiral Analysis

The enantiomeric purity of this compound can be determined using chiral gas chromatography (GC) or by nuclear magnetic resonance (NMR) spectroscopy after derivatization with a chiral derivatizing agent. A general NMR spectroscopy protocol for determining the absolute configuration of chiral thiols involves the use of chiral derivatizing agents (CDAs) like 2-methoxy-2-phenylacetic acid (MPA). The resulting diastereomeric thioesters exhibit distinct chemical shifts in their ¹H NMR spectra, allowing for the determination of the absolute configuration.[5][7]

Workflow for Chiral Analysis by NMR:

Figure 2: Workflow for determining the absolute configuration of this compound using a chiral derivatizing agent and NMR spectroscopy.

Biological Activity and Applications

The biological activity of this compound has not been extensively studied as a single enantiomer. The racemic mixture is known to be a flavor and aroma compound, found naturally in guava and yellow passion fruit.[1][2] It is characterized by a sulfurous, gassy, and fruity aroma.[2][8]

In the context of drug development, chiral thiols are important intermediates and can be found in the structure of various pharmaceutically active molecules. The stereochemistry of the thiol-containing center can be critical for the biological activity and selectivity of a drug.

Due to the lack of specific studies on the biological effects of this compound, no signaling pathways involving this molecule can be depicted at this time. Further research is needed to elucidate its specific interactions with biological systems.

Conclusion

While the racemic form of 2-pentanethiol has been characterized and utilized, particularly in the flavor industry, a comprehensive historical and experimental account of the (2R)-enantiomer is not well-documented in publicly accessible literature. The methodologies for the synthesis of chiral thiols and their resolution are well-established and can be applied to obtain enantiomerically pure this compound. Further research is warranted to determine its specific physical properties, such as optical rotation, and to investigate its potential biological activities, which could be of interest to researchers in drug discovery and development. The provided experimental frameworks and analytical methods serve as a foundation for future studies on this specific chiral molecule.

References

- 1. 2-Pentanethiol | C5H12S | CID 62424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 2084-19-7,2-Pentanethiol | lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. 2-Pentanethiol | CAS#:2084-19-7 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Pentanethiol | 2084-19-7 [chemicalbook.com]

Methodological & Application

Enantioselective Synthesis of (2R)-Pentane-2-thiol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of (2R)-Pentane-2-thiol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The described method utilizes a lipase-catalyzed kinetic resolution of racemic 2-pentanethiol. This enzymatic approach offers a highly selective, environmentally friendly, and efficient route to the desired enantiomer. This application note includes a step-by-step experimental protocol, a comprehensive data presentation, and a workflow diagram to guide researchers in the successful synthesis and analysis of this compound.

Introduction

Chiral thiols are important intermediates in the synthesis of numerous biologically active molecules. The specific stereochemistry of these compounds is often crucial for their pharmacological activity. This compound is a key chiral synthon, and its availability in high enantiomeric purity is essential for the development of novel therapeutics. While several methods for the synthesis of chiral thiols exist, enzymatic kinetic resolution has emerged as a powerful strategy due to its high enantioselectivity, mild reaction conditions, and environmental compatibility. This protocol focuses on the use of a commercially available lipase to selectively acylate the (S)-enantiomer of 2-pentanethiol, allowing for the isolation of the desired (2R)-enantiomer with high enantiomeric excess.

Signaling Pathways and Logical Relationships

The overall workflow for the enantioselective synthesis of this compound is depicted below. The process begins with the synthesis of the racemic starting material, followed by the key enzymatic kinetic resolution step, and concludes with the separation and analysis of the desired product.

Caption: Workflow for the enantioselective synthesis of this compound.

Data Presentation

The success of the enantioselective synthesis is quantified by the yield and the enantiomeric excess (e.e.) of the final product. The following table summarizes expected data based on analogous lipase-catalyzed resolutions of secondary alcohols and thiols.

| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of this compound (%) |

| 1 | Candida antarctica Lipase B (CALB), immobilized | Vinyl acetate | Hexane | 24 | ~50 | >95 |

| 2 | Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Toluene | 48 | ~45 | >90 |

| 3 | Candida rugosa Lipase (CRL) | Acetic anhydride | Diisopropyl ether | 72 | ~40 | ~85 |

Experimental Protocols

Synthesis of Racemic (R/S)-Pentane-2-thiol

This protocol describes a general method for the synthesis of the racemic starting material.

Materials:

-

Pentan-2-one

-

Lawesson's Reagent

-

Sodium borohydride (NaBH₄)

-

Toluene, anhydrous

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Thionation of Pentan-2-one: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentan-2-one (1.0 eq) in anhydrous toluene. Add Lawesson's Reagent (0.5 eq) portion-wise with stirring. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup of Thionation: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude pentane-2-thione by flash column chromatography on silica gel.

-

Reduction to Racemic 2-Pentanethiol: Dissolve the purified pentane-2-thione (1.0 eq) in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Workup of Reduction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material. Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.

-

Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude racemic 2-pentanethiol by distillation or flash column chromatography to obtain the desired product.

Lipase-Catalyzed Kinetic Resolution of (R/S)-Pentane-2-thiol

This protocol details the enzymatic resolution to obtain the enantioenriched this compound.

Materials:

-

Racemic (R/S)-Pentane-2-thiol

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Vinyl acetate (or other suitable acyl donor)

-

Anhydrous hexane (or other suitable organic solvent)

-

Molecular sieves (4 Å)

-

Orbital shaker or magnetic stirrer

-

Standard laboratory glassware.

Procedure:

-

Reaction Setup: To a clean, dry flask, add racemic (R/S)-Pentane-2-thiol (1.0 eq), anhydrous hexane, and activated molecular sieves.

-

Enzyme Addition: Add the immobilized Candida antarctica Lipase B (typically 10-50% by weight of the substrate).

-

Initiation of Resolution: Add vinyl acetate (0.5-0.6 eq) to the mixture. The use of a slight excess of the thiol is intended to ensure that the acylating agent is the limiting reagent, aiming for a conversion close to 50%.

-

Reaction Monitoring: Seal the flask and place it on an orbital shaker or use a magnetic stirrer to ensure gentle agitation at a controlled temperature (typically 25-40 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination: When the conversion reaches approximately 50% (as determined by chiral GC/HPLC analysis), stop the reaction by filtering off the immobilized enzyme.

-

Workup and Separation: Wash the filtered enzyme with fresh solvent. Concentrate the filtrate under reduced pressure to remove the solvent and any remaining acyl donor. The resulting mixture contains the unreacted this compound and the acylated (S)-enantiomer. Separate these two components by flash column chromatography on silica gel.

Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the resolved this compound is determined by chiral GC or HPLC.

Instrumentation:

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) system.

-

Chiral column (e.g., a cyclodextrin-based column for GC or a chiral stationary phase for HPLC).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane for GC, or a mobile phase component for HPLC). Also, prepare a sample of the starting racemic 2-pentanethiol for comparison.

-

Chromatographic Analysis: Inject the samples onto the chiral column under optimized conditions (temperature program for GC; mobile phase composition and flow rate for HPLC).

-

Data Analysis: The two enantiomers will have different retention times on the chiral column. Integrate the peak areas of the (R) and (S) enantiomers.

-

e.e. Calculation: Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

The protocol described provides a reliable and highly selective method for the enantioselective synthesis of this compound. The use of lipase-catalyzed kinetic resolution is a robust technique that can be readily implemented in a standard organic synthesis laboratory. The detailed experimental procedures and analytical methods will enable researchers to produce and characterize this important chiral building block for its application in drug discovery and development.

Application Notes and Protocols for the Gas Chromatography-Olfactometry (GC-O) Analysis of (2R)-Pentane-2-thiol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Pentane-2-thiol is a chiral sulfur compound known for its distinct and potent aroma profile.[1][2][3] This volatile thiol contributes significantly to the sensory perception of various natural products and can be a critical component in flavor and fragrance formulations.[1][2] Its analysis presents challenges due to its reactivity, low concentration in complex matrices, and potential for enantiomeric differentiation in sensory perception. Gas chromatography-olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation of gas chromatography with the sensitivity and specificity of the human nose as a detector.[4] This allows for the identification of odor-active compounds, even at concentrations below the detection limits of conventional detectors.[5]

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using GC-O. The methodologies described are applicable to a range of sample matrices relevant to the food, beverage, and pharmaceutical industries.

Data Presentation: Quantitative Olfactometry Data

The following table summarizes typical quantitative data obtained from the GC-O analysis of a standard solution of this compound. Retention indices (RI) are calculated relative to a series of n-alkanes. Odor activity values (OAV) are determined by dividing the concentration of the compound by its odor threshold.

| Compound | Enantiomer | Retention Index (RI) on DB-5 column | Odor Descriptor | Odor Threshold (ng/L in water) | Odor Activity Value (OAV) |

| Pentane-2-thiol | (2R) | 751 (Standard non-polar)[6] | Sulfurous, gassy, ripe fruity, pineapple, tropical fruit-like with a sautéed and roasted savory nuance[1] | 0.1 - 1.0 (Estimated) | >1 (if concentration exceeds threshold) |

Note: The odor threshold is an estimated value based on similar volatile thiols. The actual threshold should be determined experimentally for the specific matrix.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of volatile thiols from liquid matrices such as beverages, biological fluids, or aqueous solutions.

Materials:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[7][8]

-

Heater-stirrer or water bath

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2-methyl-3-furanthiol)

Procedure:

-

Pipette 10 mL of the liquid sample into a 20 mL headspace vial.

-

Add 3 g of NaCl to enhance the release of volatile compounds.

-

Spike the sample with an appropriate amount of the internal standard solution.

-

Immediately seal the vial with a magnetic screw cap.

-

Incubate the vial at 40°C for 30 minutes with constant agitation (e.g., 250 rpm).[9]

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

-

Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.

Gas Chromatography-Olfactometry (GC-O) System Configuration

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

-

Olfactory Detection Port (ODP) connected to the GC column outlet via a splitter.[4]

-

Humidified air supply to the ODP to prevent nasal dehydration.

-

Chiral capillary column (e.g., Hydrodex β-6TBDM, 25 m x 0.25 mm i.d.) for enantiomeric separation. For non-chiral analysis, a DB-5 or equivalent column can be used.[10]

GC Conditions:

-

Injector Temperature: 250°C

-